2-Chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide
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Overview
Description
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide is an organic compound belonging to the class of benzohydrazides. This compound is known for its diverse biological activities and is often explored as a potential pharmaceutical and agrochemical agent.
Preparation Methods
The synthesis of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide typically involves the reaction of 2-chlorobenzoyl chloride with 4-methoxybenzohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using recrystallization techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a standard for pesticide detection.
Biology: The compound is explored for its potential antibacterial and antifungal activities.
Medicine: It is investigated for its potential use in developing new pharmaceutical agents due to its diverse biological activities.
Industry: The compound is used in the production of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity .
Comparison with Similar Compounds
2-Chloro-N’-(2-chlorobenzoyl)-4-methoxybenzohydrazide can be compared with other similar compounds such as:
2-Chloro-N’-(2-chlorobenzoyl)benzohydrazide: This compound is structurally similar but lacks the methoxy group, which may affect its biological activity and chemical properties.
2-Chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide: This compound has a different substitution pattern, which may lead to different reactivity and applications.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound contains a thiourea group, which imparts different chemical and biological properties.
Properties
Molecular Formula |
C15H12Cl2N2O3 |
---|---|
Molecular Weight |
339.2 g/mol |
IUPAC Name |
2-chloro-N'-(2-chlorobenzoyl)-4-methoxybenzohydrazide |
InChI |
InChI=1S/C15H12Cl2N2O3/c1-22-9-6-7-11(13(17)8-9)15(21)19-18-14(20)10-4-2-3-5-12(10)16/h2-8H,1H3,(H,18,20)(H,19,21) |
InChI Key |
HGIKJAWUXKMSRJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2Cl)Cl |
Origin of Product |
United States |
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